molecular formula C14H19NO6 B8367020 2-Carboxy-5-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4-methylpyrrole

2-Carboxy-5-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4-methylpyrrole

Cat. No. B8367020
M. Wt: 297.30 g/mol
InChI Key: FUZSPEICNULOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07119090B2

Procedure details

2-Carboxy-5-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4-methylpyrrole (50.5 g) and 400 ml 10% sodium hydroxide solution was heated to 180° C. in a Parr autoclave for 90 minutes. This process was repeated 4 more times until a total of 252.5 g of 2-carboxy-5-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4-methylpyrrole had been treated. The five solutions were combined and rotary evaporated to a volume of about 1.8 L of thick black residue. The mixture was cooled to 10° C. in a water bath and 50% sulfuric acid was slowly added so as to keep the temperature at <20° C. until the pH was 2. Ethyl ether (1400 mL) was added, the mixture filtered and the precipitate saved. The precipitate was extracted in a Soxhlet extractor with 500 mL of ether. The combined ether layers were washed with 250 mL water followed by 150 mL of water. The combined water layers were back extracted with 150 mL of ether. All the ether layers were rotary evaporated and the residue dried to give 123.5 g of 3-(2-carboxyethyl)-4-methylpyrrole.
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
252.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[NH:5][C:6](C(OCC)=O)=[C:7]([CH3:16])[C:8]=1[CH2:9][CH2:10][C:11]([O:13]CC)=[O:12])(O)=O>[OH-].[Na+]>[C:11]([CH2:10][CH2:9][C:8]1[C:7]([CH3:16])=[CH:6][NH:5][CH:4]=1)([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
50.5 g
Type
reactant
Smiles
C(=O)(O)C=1NC(=C(C1CCC(=O)OCC)C)C(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
252.5 g
Type
reactant
Smiles
C(=O)(O)C=1NC(=C(C1CCC(=O)OCC)C)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been treated
CUSTOM
Type
CUSTOM
Details
rotary evaporated to a volume of about 1.8 L of thick black residue
ADDITION
Type
ADDITION
Details
50% sulfuric acid was slowly added so as
CUSTOM
Type
CUSTOM
Details
at <20° C.
ADDITION
Type
ADDITION
Details
Ethyl ether (1400 mL) was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted in a Soxhlet extractor with 500 mL of ether
WASH
Type
WASH
Details
The combined ether layers were washed with 250 mL water
EXTRACTION
Type
EXTRACTION
Details
The combined water layers were back extracted with 150 mL of ether
CUSTOM
Type
CUSTOM
Details
All the ether layers were rotary evaporated
CUSTOM
Type
CUSTOM
Details
the residue dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCC1=CNC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 123.5 g
YIELD: CALCULATEDPERCENTYIELD 474.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.